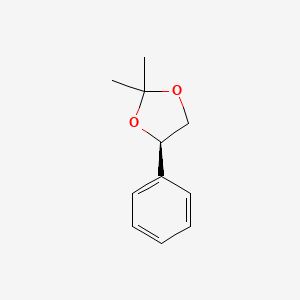
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes often use molecular sieves or orthoesters to effectively remove water and drive the reaction to completion. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it acts as a protecting group, preventing unwanted side reactions. The pathways involved include acetalization and deprotection under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and in polymer production.
Uniqueness
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is unique due to its specific structural configuration, which provides enhanced stability and selectivity in chemical reactions. Its ability to form stable cyclic structures makes it a valuable compound in protecting carbonyl groups during synthesis .
Eigenschaften
CAS-Nummer |
147441-61-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4R)-2,2-dimethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
SFDXYHMRHIVYET-JTQLQIEISA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(OCC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




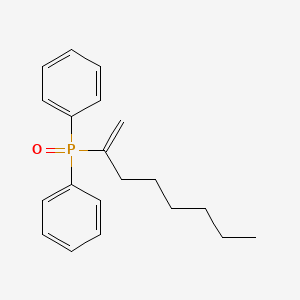
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

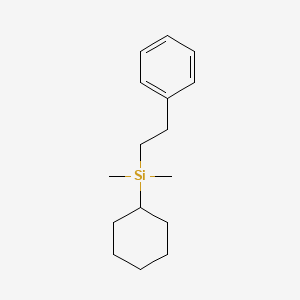
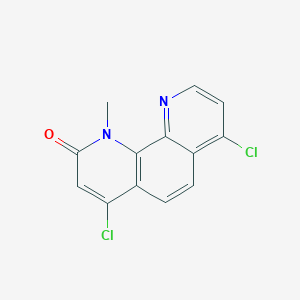
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
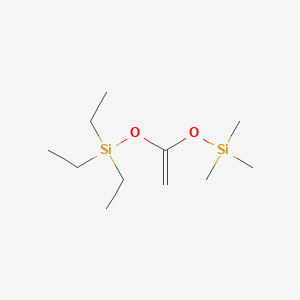
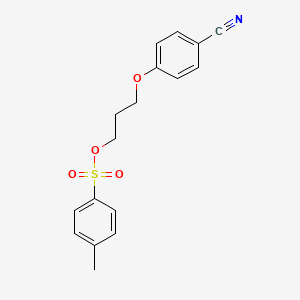
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
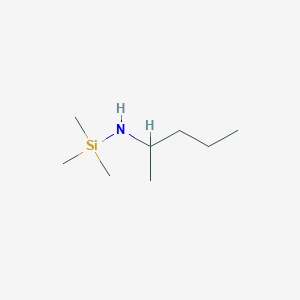
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
